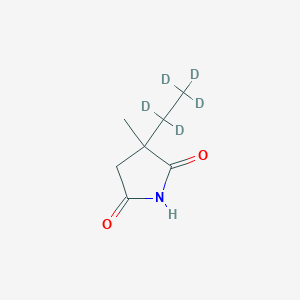

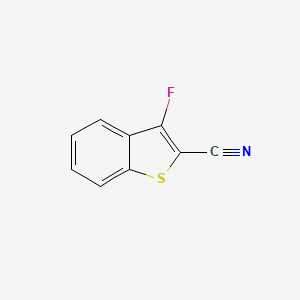

![molecular formula C18H19N5O4S B2782293 甲基(4-((2-甲基-8,9-二氢吡唑并[1,5-a]吡啶-7(6H)-基)磺酰)苯基)碳酸酯 CAS No. 1797204-20-6](/img/structure/B2782293.png)

甲基(4-((2-甲基-8,9-二氢吡唑并[1,5-a]吡啶-7(6H)-基)磺酰)苯基)碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate” belongs to the class of organic compounds known as pyrazolopyrimidines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring. Pyrazolopyrimidines have been extensively studied in the biomedical field, leading to the discovery of various biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple fused rings and functional groups. The presence of the pyrazolo[1,5-a]pyrimidin-7(6H)-yl group indicates a bicyclic structure with a pyrazole ring fused to a pyrimidine ring .科学研究应用

Pyrazolo[3,4-b]pyridines belong to a group of bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) (see Figure 1). These compounds have attracted the interest of medicinal chemists due to their structural similarity to purine bases like adenine and guanine .

Substituent Diversity and Synthesis

Pyrazolo[3,4-b]pyridines exhibit a wide range of substituents at positions N1, C3, C4, C5, and C6. The synthetic methods for their preparation involve starting from either a preformed pyrazole or pyridine. Notably, more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines have been described in over 5,500 references (including 2,400 patents) to date .

Biomedical Applications

Let’s explore some unique biomedical applications of these compounds:

a. Anticancer Properties: Several 1H-pyrazolo[3,4-b]pyridines have shown promising anticancer activity. They can act as kinase inhibitors, affecting critical signaling pathways involved in cell proliferation and survival. Researchers have explored their potential in targeting specific cancer types, such as breast cancer, lung cancer, and leukemia.

b. Anti-inflammatory Agents: Certain pyrazolo[3,4-b]pyridines exhibit anti-inflammatory properties by modulating inflammatory mediators and cytokines. These compounds may find applications in treating chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

c. Antioxidants: The presence of specific substituents in pyrazolo[3,4-b]pyridines contributes to their antioxidant activity. These compounds scavenge free radicals and protect cells from oxidative stress. Researchers have investigated their potential in preventing age-related diseases and neurodegenerative disorders.

d. Kinase Inhibitors: Due to their structural resemblance to purine bases, pyrazolo[3,4-b]pyridines can inhibit kinases involved in various cellular processes. Targeting kinases is crucial for drug development, especially in diseases like cancer and autoimmune disorders.

e. Neuroprotective Agents: Some pyrazolo[3,4-b]pyridines have demonstrated neuroprotective effects by modulating neurotransmitter receptors and neuronal pathways. These compounds may hold promise for treating neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases.

f. Antiviral Activity: Researchers have explored pyrazolo[3,4-b]pyridines as potential antiviral agents. Their ability to interfere with viral replication and entry mechanisms makes them interesting candidates for combating viral infections.

作用机制

Target of Action

The compound, also known as “methyl N-[4-({4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}sulfonyl)phenyl]carbamate”, is a derivative of pyrazolo[1,5-a]pyrimidines . These compounds have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists and inhibitors . They have been found to target vasopressin 1b, fibrinogen receptors, glutamate receptors GluN2A and mGluR5, mycobacterium tuberculosis H37RV, lung cancer tumors A549 and H322b, HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1 .

Mode of Action

The compound interacts with its targets, leading to a variety of biochemical changes. For instance, as an inhibitor, it can prevent the normal functioning of the target, such as blocking the catalytic activity of HIV-1 integrase . As a receptor antagonist, it can bind to the receptor and block its activation, thereby inhibiting the downstream effects .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its interaction with various targets. For example, by inhibiting mycobacterium tuberculosis H37RV, it can affect the bacterial growth and survival pathways . By acting as a receptor antagonist for vasopressin 1b and fibrinogen, it can influence the signaling pathways associated with these receptors .

未来方向

属性

IUPAC Name |

methyl N-[4-[(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)sulfonyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S/c1-12-9-17-19-10-13-11-22(8-7-16(13)23(17)21-12)28(25,26)15-5-3-14(4-6-15)20-18(24)27-2/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOJNJDXNAWTDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)OC)C=NC2=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Aminophenyl)thio]-N-(2-bromophenyl)-propanamide](/img/structure/B2782211.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine](/img/structure/B2782212.png)

![2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine](/img/structure/B2782218.png)

![2-(benzylsulfanyl)-N~8~,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2782221.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2782229.png)

![2-Chloro-1-[7-(trifluoromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone](/img/structure/B2782230.png)

![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2782232.png)